1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantyl group, a brominated methoxyphenyl group, and a piperazine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the adamantyl and brominated methoxyphenyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include brominating agents, methoxylating agents, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated or hydrogenated products.
Scientific Research Applications
1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the brominated methoxyphenyl group may facilitate binding to target proteins or enzymes. The piperazine ring can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Adamantyl)-4-[(4-bromo-2-methoxyphenyl)methyl]piperazine
- 1-(2-Adamantyl)-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine
- 1-(2-Adamantyl)-4-[(5-bromo-2-ethoxyphenyl)methyl]piperazine
Uniqueness
1-(2-Adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the adamantyl group enhances its stability, while the brominated methoxyphenyl group provides specific reactivity and binding characteristics.
Properties
IUPAC Name |
1-(2-adamantyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrN2O.C2H2O4/c1-26-21-3-2-20(23)13-19(21)14-24-4-6-25(7-5-24)22-17-9-15-8-16(11-17)12-18(22)10-15;3-1(4)2(5)6/h2-3,13,15-18,22H,4-12,14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCCAYBCGHWMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185692-44-7 |
Source
|
Record name | Piperazine, 1-[(5-bromo-2-methoxyphenyl)methyl]-4-tricyclo[3.3.1.13,7]dec-2-yl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185692-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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